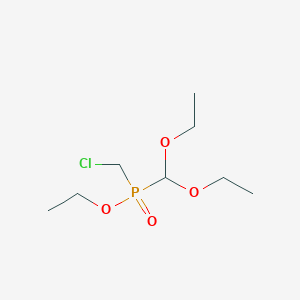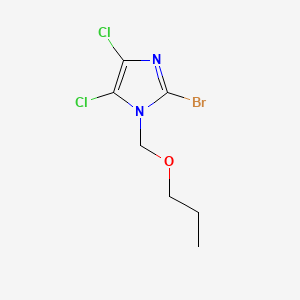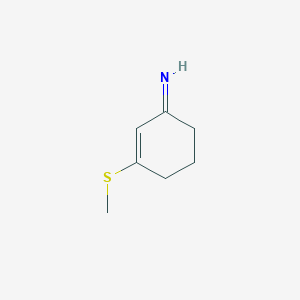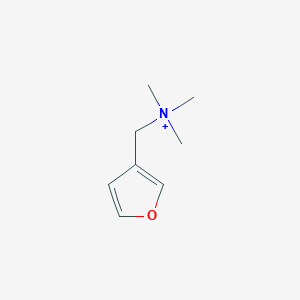![molecular formula C12H12N2 B14324587 1,2-Dimethyl-1H-imidazo[2,1-A]isoindole CAS No. 112252-71-8](/img/structure/B14324587.png)
1,2-Dimethyl-1H-imidazo[2,1-A]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1H-imidazo[2,1-A]isoindole is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-imidazo[2,1-A]isoindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield 1,2,4-trisubstituted imidazoles . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazo[2,1-A]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,2-Dimethyl-1H-imidazo[2,1-A]isoindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-imidazo[2,1-A]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1,2-dimethyl-: A related compound with similar structural features but lacking the fused isoindole ring.
1H-Indole, 1,2-dimethyl-: Another related compound with an indole ring instead of an imidazole ring.
Uniqueness
1,2-Dimethyl-1H-imidazo[2,1-A]isoindole is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
112252-71-8 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,2-dimethylimidazo[2,1-a]isoindole |
InChI |
InChI=1S/C12H12N2/c1-9-7-14-8-10-5-3-4-6-11(10)12(14)13(9)2/h3-8H,1-2H3 |
InChI Key |
BJMISSLZEOILNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C3C=CC=CC3=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


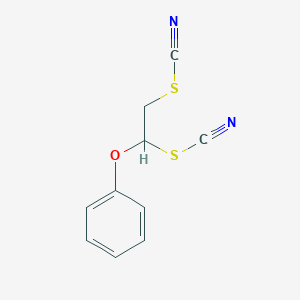

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)

![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

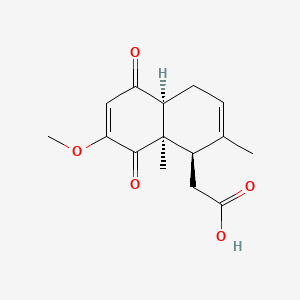
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)

